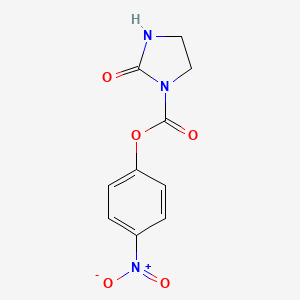
4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a nitrophenyl group attached to an oxoimidazolidine carboxylate moiety. This compound is often utilized in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Bases like triethylamine and solvents such as dichloromethane are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenyl 2-oxoimidazolidine-1-carboxylate, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in enzyme studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various chemical transformations, which can affect biological pathways. For example, the reduction of the nitro group to an amine can lead to the formation of compounds that interact with enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: A related compound used in similar synthetic applications.
4-Nitrophenyl acetate: Another compound with a nitrophenyl group, used in biochemical assays.
2-Oxoimidazolidine-1-carboxylate derivatives: Various derivatives with different substituents on the imidazolidine ring.
Uniqueness
4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in multiple fields of research and industry.
Properties
CAS No. |
100743-74-6 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c14-9-11-5-6-12(9)10(15)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14) |
InChI Key |
CEXYQTHIVKMMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


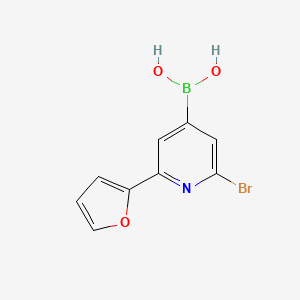
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
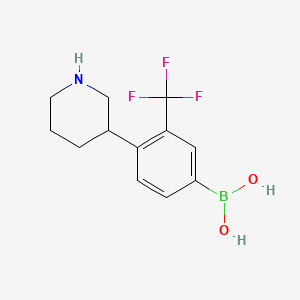
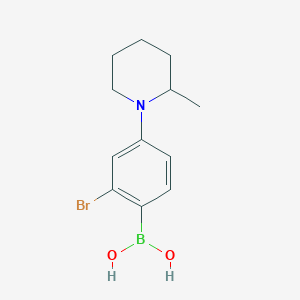


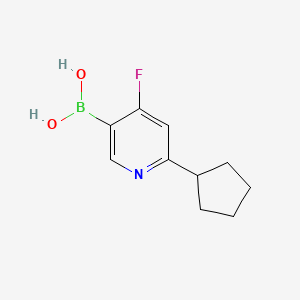
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

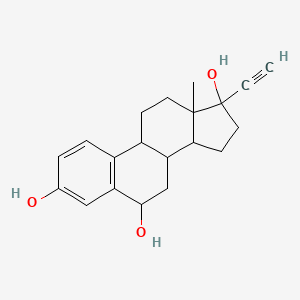
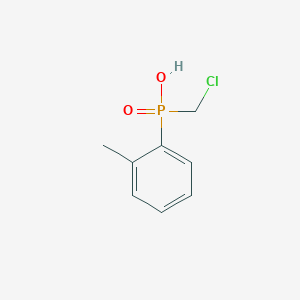
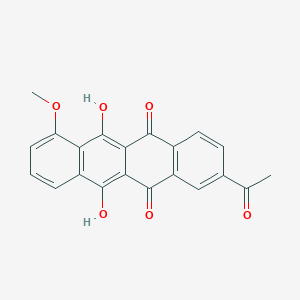
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

